3-Methyluric acid
Overview
Description
3-Methyluric acid is a methyl derivative of uric acid, which is a naturally occurring purine compound. It is occasionally found in human urine and is one of the purine components in urinary calculi. Methylated purines, including this compound, originate from the metabolism of methylxanthines such as caffeine, theophylline, and theobromine .
Mechanism of Action
Target of Action
3-Methyluric acid is a methyl derivative of uric acid . It primarily targets specific enzymes such as xanthine oxidase , aldehyde oxidase , and 5-lipoxygenase . These enzymes play crucial roles in various metabolic processes. For instance, xanthine oxidase and aldehyde oxidase are involved in the metabolism of purines and certain drugs, while 5-lipoxygenase plays a role in the production of pro-inflammatory leukotrienes .
Mode of Action
This compound exhibits inhibitory effects on its target enzymes . By binding to these enzymes, it prevents them from catalyzing their respective reactions, thereby altering the normal metabolic processes. For instance, by inhibiting 5-lipoxygenase, it can potentially reduce the production of pro-inflammatory leukotrienes .
Biochemical Pathways
This compound is a part of the metabolic pathways of methylxanthines, which include caffeine, theophylline, and theobromine . These compounds are metabolized in the liver, and this compound is one of the metabolites produced in this process
Pharmacokinetics
It is known that methylxanthines, from which this compound originates, are rapidly and completely absorbed in the gastrointestinal tract . They are extensively metabolized by the liver, with less than 2% of the administered caffeine excreted unchanged in human urine . The pharmacokinetics of this compound may be similar, but more research is needed to confirm this.
Result of Action
The primary result of this compound’s action is the inhibition of its target enzymes, leading to alterations in the metabolic processes they are involved in . For example, by inhibiting 5-lipoxygenase, this compound could potentially reduce the production of pro-inflammatory leukotrienes . .
Biochemical Analysis
Biochemical Properties
3-Methyluric acid is a product of the metabolism of methylxanthines It interacts with various enzymes and proteins during its metabolic process
Cellular Effects
As a metabolite of caffeine, it may have some influence on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be a methylated derivative of uric acid that inhibits peroxynitrite-mediated oxidation, which has potential therapeutic application in the treatment of multiple sclerosis .
Metabolic Pathways
This compound is involved in the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyluric acid can be synthesized from uric acid through a methylation reaction. The typical method involves reacting uric acid with formic acid, formate salts, or methyl formate under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyluric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced purine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the purine ring .
Scientific Research Applications
3-Methyluric acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uric acid: The parent compound of 3-Methyluric acid.
Theobromine: A methylxanthine metabolite.
Theophylline: Another methylxanthine metabolite.
Caffeine: A widely known methylxanthine.
Uniqueness
This compound is unique due to its specific methylation pattern, which distinguishes it from other purine derivatives. Its presence in human urine and its role in the metabolism of methylxanthines highlight its distinct biological significance .
Properties
IUPAC Name |
3-methyl-7,9-dihydropurine-2,6,8-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-10-3-2(7-5(12)8-3)4(11)9-6(10)13/h1H3,(H2,7,8,12)(H,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCYDGXXCHTFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209243 | |
Record name | 4,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.054 mg/mL at 25 °C | |
Record name | 3-Methyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
605-99-2 | |
Record name | 3-Methyluric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,9-dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 350 °C | |
Record name | 3-Methyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-methyluric acid, and how is it formed?
A1: this compound is a metabolite of caffeine and theophylline, primarily formed through the N3-demethylation pathway in the liver. [, , ] This pathway involves the removal of a methyl group (-CH3) from the nitrogen atom at the 3-position of the purine ring.
Q2: Is this compound further metabolized in the body?
A2: Unlike some other caffeine metabolites, this compound appears to be poorly metabolized. Studies in rats have shown that 3-methylxanthine, the precursor to this compound, is not readily converted into this compound. [] In humans, research suggests that while this compound is detectable in urine, it represents a small proportion of total caffeine metabolites excreted. [, , ]
Q3: What is the significance of the ratio between different caffeine metabolites?
A3: The ratio of specific caffeine metabolites in urine can provide insights into an individual's caffeine metabolism. For instance, the ratio of (AFMU + 1X + 1U) / 17U, where AFMU is 5-acetylamino-6-formamido-3-methyluric acid, 1X is 1-methylxanthine, 1U is 1-methyluric acid and 17U is 1,7-dimethyluric acid, has been proposed as a marker for assessing the activity of the drug-metabolizing enzyme CYP1A2. []
Q4: How is this compound analyzed in biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with capillary electrophoresis (CE) is a common method for quantifying this compound and other caffeine metabolites in urine and plasma samples. [, , ] This technique offers high sensitivity and specificity, allowing for the separation and quantification of individual metabolites.
Q5: Does the structure of this compound influence its metabolic fate?
A6: The position of the methyl group on the purine ring appears to significantly impact the metabolism of methylxanthines. Research indicates that the N3-methyl group, as seen in 3-methylxanthine and this compound, hinders further metabolism compared to methylation at other positions on the purine ring. [, ]
Q6: What are the electrochemical properties of this compound?
A7: Electrochemical studies using techniques like cyclic voltammetry at pyrolytic graphite electrodes have revealed that this compound undergoes oxidation, primarily involving its conjugate base. This oxidation leads to the formation of various intermediates, including 1-methylalloxan and methylated allantoin. [, ]
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